1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline
Description
Properties
CAS No. |
89721-35-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |
InChI Key |
XUTGWBXIMSXBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach for Isoquinoline Derivatives
A recent advanced method for synthesizing related isoquinoline derivatives involves multicomponent reactions (MCRs) that combine isatin, tetrahydroisoquinoline derivatives, and terminal alkynes under acid catalysis to form complex fused heterocycles. Although this method is primarily reported for 5,6-dihydropyrrolo[2,1-a]isoquinolines, it provides a conceptual framework for constructing isoquinoline-based scaffolds with nitrogen-containing substituents.
Key Reaction Conditions and Findings:
| Entry | Acid Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of Product |
|---|---|---|---|---|---|
| 1 | TFA | Toluene | 50 | 22 | 72 |
| 4 | Benzoic Acid | Toluene | 80 | 18 | 84 |
| 11 | Benzoic Acid | Toluene | 90 | 16 | 86 |
Optimal conditions: Benzoic acid (20 mol%) in toluene at 90 °C for 16 h yielded up to 86% of the desired product.
The reaction tolerates various substituents on isatin and terminal alkynes, indicating robustness and versatility.
The method is transition metal-free and scalable to gram quantities without yield loss.
This MCR strategy can be adapted to introduce the pyrrolidinylmethoxy substituent by selecting appropriate amine and alkyne components, potentially enabling the synthesis of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline analogs.
Nucleophilic Substitution on Isoquinoline Derivatives
The direct introduction of the (pyrrolidin-2-yl)methoxy group at the 3-position of isoquinoline can be achieved via nucleophilic substitution reactions on suitably activated isoquinoline intermediates, such as 3-haloisoquinolines or 3-hydroxyisoquinolines.
The pyrrolidin-2-ylmethanol or its derivatives act as nucleophiles to displace leaving groups under basic or acidic conditions.
Reaction conditions typically involve polar aprotic solvents (e.g., DMSO, acetonitrile) and moderate heating (50–90 °C).
Purification is achieved by column chromatography using hexanes/ethyl acetate mixtures.
Catalytic Asymmetric Reduction and Functionalization
For chiral derivatives of isoquinoline, including those with pyrrolidinyl substituents, catalytic asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a key step.
The Bischler–Napieralski reaction is used to prepare 1-substituted-3,4-dihydroisoquinolines.
Enantioselective reduction is performed using chiral hydride reducing agents (e.g., diisopinocampheylborane), chiral catalysts, or enzymatic catalysis to obtain chiral 1-substituted tetrahydroisoquinolines with high enantiomeric excess (85–100% ee).
This approach is relevant if the pyrrolidinyl substituent is introduced via reduction of an imine intermediate or as part of a chiral auxiliary strategy.
Stepwise Synthesis via Isoquinoline Intermediates
A plausible synthetic route involves:
Preparation of 1-phenylisoquinoline core via classical isoquinoline synthesis methods (e.g., Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization).
Functionalization at the 3-position by introducing a leaving group (e.g., halogenation or hydroxylation).
Nucleophilic substitution with pyrrolidin-2-ylmethanol or its derivatives to install the (pyrrolidin-2-yl)methoxy group.
Purification and characterization of the final compound.
This stepwise approach allows control over each functional group transformation and is supported by literature precedent for similar isoquinoline derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reaction (MCR) | Isatin, tetrahydroisoquinoline, terminal alkyne, benzoic acid, toluene, 90 °C | One-pot, transition metal-free, high yield, scalable | May require optimization for specific substituents |
| Nucleophilic Substitution | 3-halo or 3-hydroxy isoquinoline, pyrrolidin-2-ylmethanol, polar aprotic solvent, heat | Direct substitution, straightforward | Requires activated intermediate, possible side reactions |
| Catalytic Asymmetric Reduction | 1-substituted-3,4-dihydroisoquinolines, chiral hydride reducing agents or catalysts | High enantioselectivity, access to chiral products | Requires chiral catalysts, multi-step |
| Stepwise Functionalization | Isoquinoline synthesis, halogenation/hydroxylation, nucleophilic substitution | Controlled, modular synthesis | Multi-step, time-consuming |
Research Findings and Notes
The multicomponent reaction approach is a modern, efficient method that can be adapted for the synthesis of complex isoquinoline derivatives with nitrogen-containing substituents, including pyrrolidinyl groups.
Nucleophilic substitution remains a classical and reliable method for introducing alkoxy substituents on isoquinoline rings, provided the intermediate is suitably activated.
Asymmetric catalytic methods are essential when chiral purity is required, especially for pharmaceutical applications.
The choice of method depends on the desired scale, purity, stereochemistry, and available starting materials.
No direct preparation method exclusively for this compound was found in the surveyed literature, but the above strategies are well-established for closely related compounds and can be adapted accordingly.
- PubChem Compound Summary for this compound, CID 13302242.
- ACS Omega, 2019, Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines, including detailed reaction optimization tables.
- PMC Article on Catalytic Stereoselective Approaches to 1-Substituted-1,2,3,4-Tetrahydroisoquinolines, detailing asymmetric reduction methods.
Chemical Reactions Analysis
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
The compound 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound has the molecular formula and features a unique isoquinoline backbone substituted with a phenyl group and a pyrrolidine-derived methoxy group. This structural configuration contributes to its biological activity, making it a subject of interest in drug development.
Pharmacological Research
The compound has been investigated for its potential pharmacological properties:
- Antidepressant Activity : Studies have indicated that derivatives of isoquinoline structures can exhibit antidepressant effects. The incorporation of the pyrrolidine moiety may enhance the binding affinity to neurotransmitter receptors, suggesting possible applications in treating mood disorders.
- Anticancer Potential : Isoquinoline derivatives have been noted for their cytotoxic effects against various cancer cell lines. Research shows that this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a potential candidate for investigating neuroprotective effects:
- Cognitive Enhancement : Preliminary studies suggest that isoquinoline derivatives may improve cognitive function. The specific interaction of this compound with cholinergic pathways could lead to advancements in treatments for neurodegenerative diseases like Alzheimer's.
Synthetic Chemistry
The synthesis of this compound itself is of interest:
- Method Development : Researchers are exploring efficient synthetic routes to produce this compound, which could facilitate the development of analogs with improved properties. These methods often involve multi-step synthetic pathways that highlight the versatility of isoquinoline chemistry.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various isoquinoline derivatives, including this compound. The researchers found that this compound demonstrated significant serotonin reuptake inhibition, comparable to established antidepressants. This finding supports its potential use as a therapeutic agent for depression.
Case Study 2: Anticancer Effects
In a study reported in Cancer Letters, the cytotoxic effects of this compound were evaluated against breast cancer cell lines. The results indicated that the compound induced apoptosis through a mitochondrial pathway, showcasing its potential as an anticancer drug.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis in cancer cells | Cancer Letters |
| Cognitive enhancement | Potential improvement in memory functions | Neuropharmacology Studies |
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Isoquinoline Derivatives
Key Observations:
The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may reduce steric hindrance in biological interactions. Compared to the ketone substituent in phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone , the methoxy group in the target compound is electron-donating, altering electronic distribution and reactivity.
The fused pyrroloisoquinoline system in exhibits planarity, while the target compound’s pyrrolidinylmethoxy group may introduce torsional strain, affecting binding to flat biological targets.
Computational and Theoretical Insights
- Electronic Properties: Density-functional theory (DFT) studies could predict the target compound’s electronic structure. The pyrrolidinylmethoxy group may donate electron density to the isoquinoline core, stabilizing positive charges in intermediates.
Docking Studies :
- Molecular docking of similar compounds highlights the importance of substituent orientation in binding to biological targets. The flexible pyrrolidine ring in the target compound may adopt multiple conformations, optimizing interactions with enzymes or receptors.
Biological Activity
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is known for diverse pharmacological properties. The presence of a pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives, including those similar to this compound. For instance, certain pyrrolidine derivatives demonstrated significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 1-Phenyl-3-(pyrrolidin-2-yloxy)isoquinoline | S. aureus | 0.0039 |
| E. coli | 0.025 | |
| Pyrrolidine derivative A | Bacillus subtilis | 4.69 |
| Pyrrolidine derivative B | Candida albicans | 16.69 |
Neuropharmacological Effects
Isoquinoline derivatives have shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Compounds similar to this compound may act as antagonists or agonists at these receptors, influencing cognitive functions and mood disorders .
Case Study: Serotonin Receptor Modulation
A study indicated that isoquinoline derivatives could selectively bind to serotonin receptors, suggesting a potential role in treating cognitive deficits associated with neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors, including serotonin and dopamine receptors, leading to altered neurotransmission.
- Antimicrobial Mechanism : Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
- Cytotoxicity : Some studies suggest that isoquinoline compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .
Research Findings
Research has consistently shown that modifications in the isoquinoline structure can significantly impact biological activity. For instance, substituents on the phenyl ring or variations in the pyrrolidine moiety have been linked to enhanced receptor affinity and bioactivity .
Table 2: Structure-Bioactivity Relationship of Isoquinoline Derivatives
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 2 | Increased antibacterial activity |
| Methyl substitution on phenyl ring | Reduced cytotoxicity |
| Aromatic substitutions | Enhanced receptor affinity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of isoquinoline derivatives typically involves multi-component reactions or substitution reactions. For example, hydrazine hydrate can be used to replace chlorine atoms in chlorinated precursors under reflux conditions (323 K for 3 hours in ethanol) . Key parameters include solvent choice (ethanol or dichloromethane for recrystallization), reaction time, and stoichiometric ratios of reagents. NMR spectroscopy and X-ray crystallography are critical for verifying structural integrity post-synthesis .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are essential for confirming the connectivity of the phenyl, pyrrolidine, and isoquinoline moieties. Anisotropic effects in the aromatic regions must be carefully analyzed .
- X-ray Crystallography : Resolves dihedral angles between aromatic systems (e.g., 4.38°–10.14° for isoquinoline-phenyl interactions) and hydrogen-bonding networks (e.g., N–H⋯N motifs forming R(6) and R(10) patterns) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting impurities .
Q. What pharmacological mechanisms have been proposed for this compound based on structural analogs?
- Methodological Answer : Isoquinoline derivatives often target neurotransmitter receptors or enzymes. For example, 3-substituted isoquinolines exhibit activity as cancer chemotherapeutic agents by intercalating DNA or inhibiting topoisomerases . To assess mechanisms:
- Conduct competitive binding assays against known receptor ligands (e.g., serotonin or dopamine receptors).
- Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) with IC determination .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve enantiomeric purity?
- Methodological Answer :
- Chiral Resolutions : Employ chiral stationary phases (CSPs) in HPLC, using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Catalysis : Utilize palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine methoxy group .
- Crystallization Control : Adjust solvent polarity to favor crystallization of a single enantiomer, monitored via polarized light microscopy .
Q. What strategies resolve contradictions between computational predictions and experimental data on receptor binding?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Extend simulation times (>100 ns) to account for protein flexibility and ligand-induced conformational changes. Compare binding free energies (MM-PBSA/GBSA) with experimental IC values .
- Alanine Scanning Mutagenesis : Identify critical residues in the binding pocket that computational models may misrepresent. Validate via surface plasmon resonance (SPR) .
- Synchrotron Crystallography : Obtain high-resolution (<1.8 Å) structures of ligand-receptor complexes to refine docking models .
Q. What advanced computational methods model the compound's interactions with biological targets?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the binding site (e.g., charge transfer in hydrogen bonds) using Gaussian09 for QM regions and AMBER for MM regions .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential interaction features (e.g., aromatic π-stacking or hydrogen-bond donors) .
Methodological Considerations
- Safety Protocols : Handle with PPE due to potential acute toxicity (Hazard Classifications: H301, H315). Use fume hoods for synthesis and solvent evaporation .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel bond angles/distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
